1-Butene, 2,3-bis(p-methoxyphenyl)-
Description
1-Butene, 2,3-bis(p-methoxyphenyl)- (CAS: Not explicitly provided; structurally inferred from ) is an organic compound featuring a butene backbone with two p-methoxyphenyl groups attached at the 2- and 3-positions. This compound belongs to the family of diaryl alkenes, which are characterized by aromatic substituents linked to unsaturated hydrocarbon chains.
Properties
CAS No. |
15542-00-4 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-methoxy-4-[3-(4-methoxyphenyl)but-1-en-2-yl]benzene |
InChI |
InChI=1S/C18H20O2/c1-13(15-5-9-17(19-3)10-6-15)14(2)16-7-11-18(20-4)12-8-16/h5-12,14H,1H2,2-4H3 |
InChI Key |
DADXREUJYRMSRE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Butene Family
- 1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene (Z and E isomers)
- Molecular Weight : 296 g/mol (identical for both isomers).
- Mass Spectrometry: Both show a base peak at m/z 121, corresponding to [M-C12H15O]+. Fragmentation patterns differ slightly, with the Z-isomer showing stronger [M-C10H12O]+ peaks .
| Compound | Substituent Positions | Molecular Weight (g/mol) | Key MS Fragments (m/z) |
|---|---|---|---|
| 1-Butene, 2,3-bis(p-methoxyphenyl)- | 2,3-positions | ~296 (inferred) | Not available |
| (Z)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene | 1,4-positions | 296 | 121 (100%), 159 (28%) |
| (E)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene | 1,4-positions | 296 | 121 (100%), 159 (24%) |
Diarylindole Derivatives
- Indoxole [2,3-bis(p-methoxyphenyl)-indole]
- Structure : An indole core with p-methoxyphenyl groups at the 2- and 3-positions.
- Properties :
- Biological Activity : Potent anti-inflammatory, antiarthritic, and antipyretic effects in rats. Serum concentrations correlate with dose-dependent inhibition of arthritis (e.g., 50 mg/kg in corn oil emulsion yields therapeutic serum levels) .
- Pharmacokinetics: Higher bioavailability in rats, dogs, and gerbils compared to mice or monkeys. Polysorbate 80 is the preferred vehicle for human administration .
Chlorinated Analog
- 2,2-Bis(p-methoxyphenyl)-1,1,1-trichloroethane
- Structure : A trichloroethane derivative with p-methoxyphenyl groups at the 2-positions.
- Properties :
- Stability : Likely resistant to biodegradation due to the trichloromethyl group.
Heterocyclic Derivatives
- 2-(p-Methoxyphenyl)benzothiazole (Compound 3b)
- Structure : Benzothiazole ring with a p-methoxyphenyl substituent.
- Properties :
- Molecular Weight : 241 g/mol.
- Spectral Data : 1H NMR signals at δ 3.85 (s, OCH3) and 7.25–8.10 ppm (aromatic protons) confirm structure .
- Applications : Explored for antimicrobial or anti-inflammatory activity, though specifics are unclear.
Key Research Findings and Data Tables
Table 2: Structural and Spectral Comparison
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